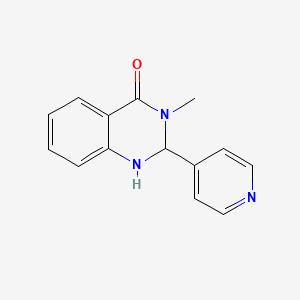

3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone class of compounds. This compound has been the subject of much scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

科学的研究の応用

Novel Potential Alkaloidal Systems

Research has demonstrated the simultaneous formation of novel compounds, including 8H-Isoquino[2,1-b][2,7]naphthyridin-8-ones and 13H-Pyrido[4,3:3,4]pyrrolo[2,1-b][3]benzazepin-13-ones, through condensation reactions. These compounds present a novel potential alkaloidal system, with one compound structurally confirmed by extensive NMR data and single-crystal X-ray studies (Nagarajan et al., 1994).

Photostability Tuning in Ruthenium Complexes

Another study focused on the synthesis and characterisation of bis(2,2′-biquinoline)ruthenium(II) complexes containing pyridyltriazole ligands, revealing that the photostability of these complexes can be modulated by varying the pH. This work showcases the application of such complexes in photophysics and photochemistry, emphasizing the importance of the structural components including the 3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one analogs (Keyes et al., 1996).

Applications in Organic Light-Emitting Diodes (OLEDs)

The development of facial homoleptic cyclometalated iridium(III) complexes for use in OLEDs is a significant application. These complexes, with variations including this compound derivatives, exhibit highly efficient red phosphorescence. An OLED device using one such complex achieved high efficiency and pure-red emission, marking a critical step forward in the development of OLED technology (Tsuboyama et al., 2003).

Synthesis of Pyridine and Fused Pyridine Derivatives

The synthesis of a new series of pyridine and fused pyridine derivatives, including those related to this compound, has been reported. These synthetic routes offer new avenues for the exploration of novel compounds with potential applications in various fields of chemistry and pharmacology (Al-Issa, 2012).

Metal Ion Sensing

A dihydroquinazolinone derivative has been developed as a "turn-off" fluorescence sensor for the selective recognition of Cu2+ ions. This application highlights the compound's potential in environmental monitoring and analytical chemistry, demonstrating the versatility of this compound derivatives in sensor development (Borase et al., 2016).

特性

IUPAC Name |

3-methyl-2-pyridin-4-yl-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-17-13(10-6-8-15-9-7-10)16-12-5-3-2-4-11(12)14(17)18/h2-9,13,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGIEMHFCKANPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC=CC=C2C1=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2756620.png)

![2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2756621.png)

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2756631.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine](/img/structure/B2756633.png)

![[4-(Cyanomethyl)phenyl]methanesulfonyl chloride](/img/structure/B2756638.png)

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2756639.png)